molecular formula C3H9N3S B091739 2-Aminoethyl carbamimidothioate CAS No. 151-16-6

2-Aminoethyl carbamimidothioate

Cat. No. B091739
CAS RN: 151-16-6
M. Wt: 119.19 g/mol
InChI Key: NWPCXGGYSQHQGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of protecting groups. For instance, the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite was synthesized for use in solid-phase oligonucleotide synthesis, highlighting the potential for 2-Aminoethyl carbamimidothioate to be used in similar applications . Additionally, 3-Amino-2-carbamimidoylacrylamides were prepared via a copper(I)-catalyzed three-component reaction, which could be analogous to the synthesis of 2-Aminoethyl carbamimidothioate .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Aminoethyl carbamimidothioate can influence their inclusion complex formation and crystalline structures. For example, the position of halogen in the synthesized 3-Amino-2-carbamimidoylacrylamides affected their crystalline structures and the formation of channel-type inclusion complexes . This suggests that the molecular structure of 2-Aminoethyl carbamimidothioate could also play a significant role in its interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of carbamoyl anions, which are related to the carbamimidothioate group, has been explored in the synthesis of α-amino amides and α-hydroxy-β-amino amides . These reactions involve the addition of carbamoyl anions to imines and acylsilanes, respectively, indicating that 2-Aminoethyl carbamimidothioate may also undergo similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Aminoethyl carbamimidothioate, such as their solubility, crystallinity, and isomeric forms, are influenced by their molecular structure and substituents. For instance, methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates exist as mixtures of Z and E isomers in solution, which could imply that 2-Aminoethyl carbamimidothioate may also exhibit isomerism .

Scientific Research Applications

Application in Oligonucleotide Synthesis

2-Aminoethyl carbamimidothioate has been utilized in the field of oligonucleotide synthesis. Grajkowski et al. (2001) demonstrated its application in the solid-phase synthesis of oligonucleotides, offering a cost-effective approach for potential therapeutic uses. This method simplifies post-synthesis processing by eliminating the need for concentrated ammonium hydroxide in oligonucleotide deprotection (Grajkowski et al., 2001).

Antifungal and Anticancer Properties

A study by Cui et al. (2002) highlighted the synthesis of N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates and their antifungal activities against certain fungi. This research points towards the potential of 2-Aminoethyl carbamimidothioate derivatives in antifungal applications (Cui et al., 2002). Additionally, Abdel-Kader et al. (2016) synthesized a series of derivatives using 2-Aminoethyl carbamimidothioate and evaluated their anticancer activity against various cancer cell lines, indicating its significance in anticancer research (Abdel-Kader et al., 2016).

Modifications in Splice-Switching Oligonucleotides

Honcharenko et al. (2022) used 2-Aminoethyl carbamimidothioate modifications in oligonucleotides for efficient splice-switching activity. This modification has shown to provide high resistance to enzymatic degradation and enhance splice-switching efficacy, underlining its potential in genetic therapy (Honcharenko et al., 2022).

Antibacterial Activity

Research by Gunda and Koskinen (1991) revealed that carbamimidothioates, structurally related to chlorhexidine and synthesized using 2-Aminoethyl carbamimidothioate, demonstrated significant antibacterial activity. This indicates its potential application in developing new antibacterial agents (Gunda & Koskinen, 1991).

Fluorescence Imaging in Preclinical Studies

Ferrara and Thompson (2019) extended the application of 2-Aminoethyl carbamimidothioate derivatives for flavonoid imaging in preclinical studies using the model eukaryote Dictyostelium discoideum. This in vivo fluorescence imaging aids in the study of therapeutic activities of flavonoids (Ferrara & Thompson, 2019).

Future Directions

While specific future directions for 2-Aminoethyl carbamimidothioate are not available, research on similar compounds suggests potential applications in the development of green water treatment agents , and in the design of new materials for biodevices .

properties

IUPAC Name

2-aminoethyl carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCXGGYSQHQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-10-0 (Parent)
Record name beta-Aminoethyl isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60871531
Record name 2-Aminoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl carbamimidothioate

CAS RN

151-16-6
Record name (2-Aminoethyl)isothiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Aminoethyl isothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60871531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOETHYLISOTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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